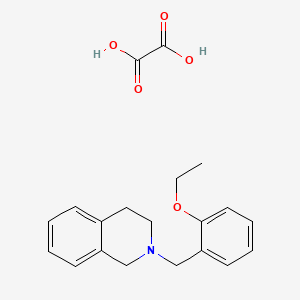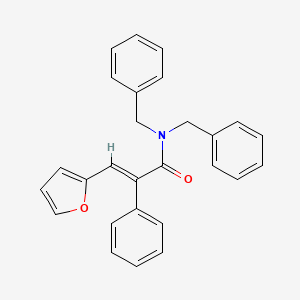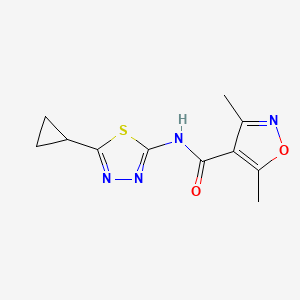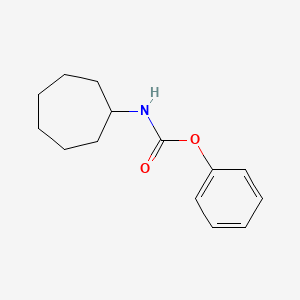
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate, also known as ETTQ, is a small molecule that has been of interest to researchers due to its potential therapeutic applications. ETTQ belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and -9, and downregulating Bcl-2 expression. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate in lab experiments is its potency. This compound has been found to have potent anticancer activity at low concentrations, making it an attractive candidate for further study. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate. One area of interest is in the development of this compound-based therapeutics for cancer treatment. Researchers are exploring the use of this compound in combination with other anticancer drugs to enhance its efficacy. Another area of interest is in the development of this compound-based therapeutics for neurodegenerative diseases, such as Parkinson's disease. Researchers are exploring the potential of this compound to protect against neuronal damage and improve motor function in animal models of Parkinson's disease.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in cancer treatment, anti-inflammatory, and neuroprotective effects. The synthesis of this compound has been described in the literature, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of this compound-based therapeutics for cancer and neurodegenerative diseases.
合成法
The synthesis of 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been described in the literature. The method involves the condensation of 2-ethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a catalyst, followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then treated with oxalic acid to obtain this compound oxalate.
科学的研究の応用
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, this compound has also been found to possess anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. It has also been found to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's disease.
特性
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-2-20-18-10-6-5-9-17(18)14-19-12-11-15-7-3-4-8-16(15)13-19;3-1(4)2(5)6/h3-10H,2,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCWGNFROGDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)
![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)

![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)
![2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5014935.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5014960.png)